molecular formula C9H9F2NO2 B152282 2,4-Difluoro-D-Phenylalanine CAS No. 266360-60-5

2,4-Difluoro-D-Phenylalanine

Cat. No.: B152282
CAS No.: 266360-60-5
M. Wt: 201.17 g/mol
InChI Key: UEFLPVKMPDEMFW-MRVPVSSYSA-N
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Description

2,4-Difluoro-D-Phenylalanine is a fluorinated derivative of the amino acid phenylalanine. It is characterized by the substitution of hydrogen atoms at the 2 and 4 positions of the phenyl ring with fluorine atoms. This modification imparts unique chemical and physical properties to the compound, making it of significant interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-D-Phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine molecule. One common method is the direct fluorination of phenylalanine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis methods. Enzymes such as fluorinases can catalyze the formation of carbon-fluorine bonds under mild conditions, offering a more environmentally friendly and efficient approach compared to traditional chemical methods .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-D-Phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

2,4-Difluoro-D-Phenylalanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is incorporated into proteins to study protein structure and function, as fluorine atoms can serve as probes in nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: It has potential therapeutic applications, including as enzyme inhibitors and in the development of peptide-based vaccines.

    Industry: The compound is used in the production of fluorinated materials with enhanced stability and performance

Comparison with Similar Compounds

  • 2,4-Difluoro-L-Phenylalanine
  • 3,5-Difluoro-D-Phenylalanine
  • 4-Fluoro-D-Phenylalanine

Comparison: 2,4-Difluoro-D-Phenylalanine is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other fluorinated phenylalanines. This makes it particularly useful in applications where precise control over molecular interactions is required .

Biological Activity

2,4-Difluoro-D-phenylalanine (DFPhe) is a fluorinated derivative of phenylalanine that has garnered attention in biochemical research due to its unique properties and potential applications in various fields, including medicinal chemistry and molecular biology. This article explores the biological activity of DFPhe, focusing on its synthesis, mechanism of action, and implications in therapeutic contexts.

1. Synthesis and Characterization

DFPhe can be synthesized through various chemical methods, including nucleophilic substitution reactions where fluorine atoms are introduced at the 2 and 4 positions of the phenylalanine structure. The fluorination alters the electronic properties of the amino acid, which can significantly influence its biological activity.

The incorporation of fluorine into amino acids like DFPhe affects several biochemical properties:

  • Hydrophobicity : The presence of fluorine increases the hydrophobic character of the molecule, which can enhance membrane permeability and alter protein interactions .
  • Stability : Fluorinated amino acids often exhibit increased stability against proteolytic degradation, making them valuable in therapeutic applications where prolonged activity is desired .
  • Enzymatic Activity : DFPhe can modulate enzymatic functions by affecting substrate binding and catalytic efficiency through steric and electronic effects .

3.1 Antiviral Activity

Research has indicated that phenylalanine derivatives, including DFPhe, may exhibit antiviral properties. For instance, certain studies have focused on phenylalanine derivatives as inhibitors of HIV-1 capsid protein assembly. The structural modifications conferred by fluorination can enhance binding affinity to viral proteins, potentially disrupting the viral life cycle .

3.2 Protein Interaction Studies

Fluorinated phenylalanines have been shown to influence protein-protein interactions and stability. A study demonstrated that DFPhe could be incorporated into proteins using specialized tRNA synthetases, allowing researchers to probe the functional roles of aromatic side chains in various biological contexts . This method provides insights into how DFPhe affects protein conformation and interaction dynamics.

4.1 Case Study: Fluorinated Amino Acids in Drug Development

A notable application of DFPhe is in drug development where its structural modifications enhance the pharmacological profiles of lead compounds. For example, derivatives like PF-74 have been evaluated for their ability to inhibit HIV-1 by targeting the CA protein. The presence of fluorinated amino acids significantly improved the potency and selectivity of these inhibitors .

4.2 Case Study: Supramolecular Chemistry

DFPhe has also been explored in supramolecular systems where it interacts with chiral environments to induce specific structural changes in aggregates. Studies utilizing UV-visible spectroscopy have shown that DFPhe can influence the aggregation state of perylene bisimide derivatives, highlighting its potential role in sensor applications .

5. Data Summary

PropertyEffect of this compound
HydrophobicityIncreased
StabilityEnhanced against proteolysis
Enzymatic InteractionModulated by steric/electronic effects
Antiviral ActivityPotential inhibitor for HIV-1

6. Conclusion

The biological activity of this compound is characterized by enhanced hydrophobicity, stability, and potential antiviral properties. Ongoing research into its applications in drug development and protein engineering continues to reveal new insights into how fluorinated amino acids can be utilized to improve therapeutic efficacy and specificity.

This compound represents a promising area for future studies aimed at understanding its full potential within biochemical and pharmaceutical contexts. Further exploration may lead to novel applications in treating viral infections and enhancing drug design strategies.

Properties

IUPAC Name

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFLPVKMPDEMFW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426490
Record name 2,4-Difluoro-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266360-60-5
Record name D-Phenylalanine, 2,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=266360-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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